5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Scientific Research Applications
Chemical Synthesis and Modification
This compound and its derivatives are primarily studied for their interesting chemical structures and potential for modification. For example, studies have shown that derivatives of dihydro-1,2,4-triazolo[1,5-a]pyrimidine can undergo formylation under Vilsmeier–Haack conditions, leading to the formation of various structurally complex molecules. These reactions not only underline the synthetic versatility of these compounds but also their potential utility in generating new chemical entities (Lipson et al., 2012). Similarly, other studies have demonstrated the cyclocondensation of these compounds with different reagents, leading to a variety of heterocyclic structures, further expanding the chemical landscape of these molecules (Orlov et al., 1988).
Structural and Mechanistic Insights
X-ray diffraction analysis has been a pivotal tool in understanding the precise structural characteristics of these compounds, providing essential insights into their molecular geometry and potential reactive sites. This structural knowledge is critical for designing new molecules with desired properties and understanding their reactivity patterns (Orlov et al., 1988).
Potential Therapeutic Applications
Though the primary focus has been on the synthetic and structural aspects, some derivatives of this compound have been evaluated for biological activities. For instance, certain derivatives have been synthesized and assessed for their antibacterial and antifungal activities, hinting at potential therapeutic applications. The exploration of these biological activities is at a preliminary stage, and further studies are required to establish their efficacy and safety profiles (Chauhan & Ram, 2019).
properties
IUPAC Name |
5-methyl-2-methylsulfanyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c1-12-16(18(30)26-15-6-4-3-5-7-15)17(29-19(25-12)27-20(28-29)31-2)13-8-10-14(11-9-13)21(22,23)24/h3-11,17H,1-2H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFHJBCQZGSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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